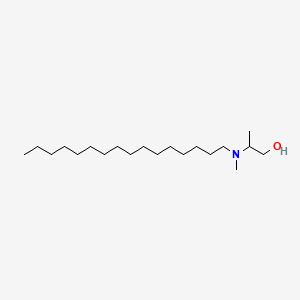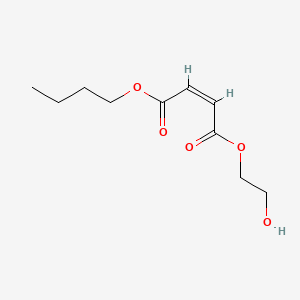
Butyl 2-hydroxyethyl maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-hydroxyethyl maleate is an organic compound with the molecular formula C10H16O5. It is an ester derived from maleic acid, where the hydrogen atoms of the carboxyl groups are replaced by butyl and 2-hydroxyethyl groups. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl 2-hydroxyethyl maleate can be synthesized through the esterification of maleic acid with butanol and 2-hydroxyethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes are designed to maximize yield and efficiency while minimizing waste. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-hydroxyethyl maleate undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Hydrolysis: The breakdown of the ester into its constituent alcohols and acids in the presence of water and an acid or base catalyst.
Polymerization: The compound can participate in polymerization reactions to form copolymers with other monomers.
Common Reagents and Conditions
Esterification: Sulfuric acid or p-toluenesulfonic acid as catalysts, reflux conditions.
Hydrolysis: Acidic or basic conditions, elevated temperatures.
Polymerization: Radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Major Products Formed
Hydrolysis: Butanol, 2-hydroxyethanol, and maleic acid.
Polymerization: Copolymers with various properties depending on the comonomers used.
Scientific Research Applications
Butyl 2-hydroxyethyl maleate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of copolymers with tailored properties for specific applications.
Materials Science: Incorporated into materials to enhance their mechanical and thermal properties.
Biomedical Applications: Investigated for use in drug delivery systems and biocompatible materials.
Industrial Applications: Utilized in the production of adhesives, coatings, and sealants.
Mechanism of Action
The mechanism of action of butyl 2-hydroxyethyl maleate in polymerization reactions involves the formation of free radicals that initiate the polymerization process. The compound’s ester groups participate in the reaction, leading to the formation of long polymer chains. The presence of the 2-hydroxyethyl group can also influence the polymer’s properties by introducing hydrophilic characteristics.
Comparison with Similar Compounds
Similar Compounds
Butyl acrylate: Another ester used in polymerization reactions, but with different properties due to the absence of the hydroxyethyl group.
2-Hydroxyethyl methacrylate: Similar in structure but with a methacrylate group instead of a maleate group, leading to different polymerization behavior.
Uniqueness
Butyl 2-hydroxyethyl maleate is unique due to its combination of butyl and 2-hydroxyethyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications where both characteristics are desired, such as in the synthesis of amphiphilic copolymers.
Properties
CAS No. |
26469-34-1 |
|---|---|
Molecular Formula |
C10H16O5 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
1-O-butyl 4-O-(2-hydroxyethyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C10H16O5/c1-2-3-7-14-9(12)4-5-10(13)15-8-6-11/h4-5,11H,2-3,6-8H2,1H3/b5-4- |
InChI Key |
PUDIPIBJWKQFNR-PLNGDYQASA-N |
Isomeric SMILES |
CCCCOC(=O)/C=C\C(=O)OCCO |
Canonical SMILES |
CCCCOC(=O)C=CC(=O)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


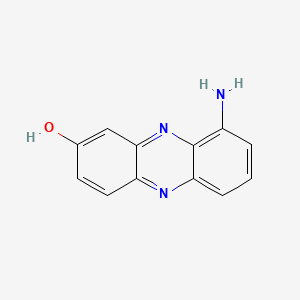


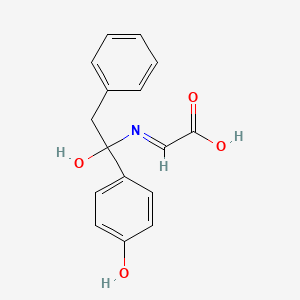
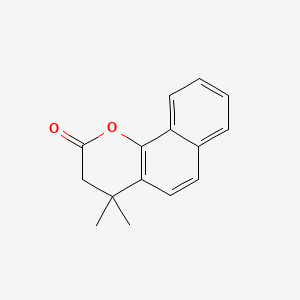
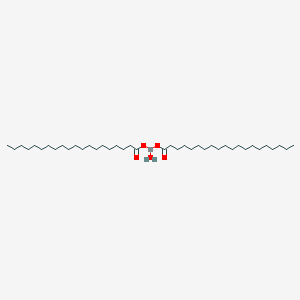
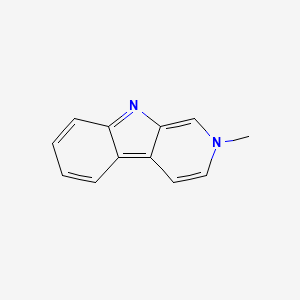

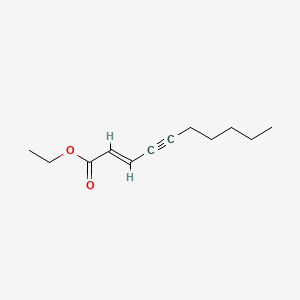
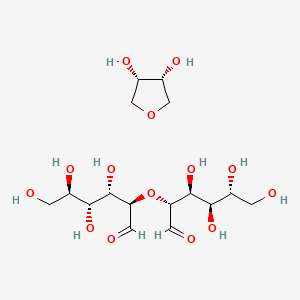
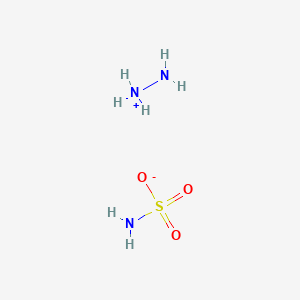
![2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid](/img/structure/B12660019.png)

